molecular formula C12H12BrNS B11811398 2-Bromo-4-(4-propylphenyl)thiazole

2-Bromo-4-(4-propylphenyl)thiazole

Cat. No.: B11811398
M. Wt: 282.20 g/mol
InChI Key: UTFLFXJKMJBLKC-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-propylphenyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromo group at the 2-position and a 4-propylphenyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-propylphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-propylphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through cyclization to form the thiazole ring .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(4-propylphenyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4-(4-propylphenyl)thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-propylphenyl)thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Bromo-4-(4-ethoxyphenyl)thiazole
  • 2-Bromo-4-(4-methylphenyl)thiazole
  • 2-Bromo-4-(4-chlorophenyl)thiazole

Comparison: 2-Bromo-4-(4-propylphenyl)thiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles .

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

2-bromo-4-(4-propylphenyl)-1,3-thiazole

InChI

InChI=1S/C12H12BrNS/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3

InChI Key

UTFLFXJKMJBLKC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=N2)Br

Origin of Product

United States

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